molecular formula C23H26N2O3S B2379555 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide CAS No. 878062-95-4

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide

Cat. No.: B2379555
CAS No.: 878062-95-4
M. Wt: 410.53
InChI Key: RBVSVAOCNARZBQ-UHFFFAOYSA-N
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Description

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide is a complex organic compound that belongs to the class of sulfonamide-indole derivatives. This compound is characterized by the presence of a benzylsulfonyl group attached to an indole ring, which is further connected to a cyclohexylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide typically involves a multi-step process. One common method starts with the preparation of the indole core, followed by the introduction of the benzylsulfonyl group through a sulfonylation reaction. The final step involves the attachment of the cyclohexylacetamide moiety via an amide coupling reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide undergoes various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride or boron trifluoride as catalysts .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets in biological systems. The benzylsulfonyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide is unique due to the presence of both the indole and cyclohexylacetamide moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c26-23(24-19-11-5-2-6-12-19)16-25-15-22(20-13-7-8-14-21(20)25)29(27,28)17-18-9-3-1-4-10-18/h1,3-4,7-10,13-15,19H,2,5-6,11-12,16-17H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVSVAOCNARZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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